tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate
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Overview
Description
tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate is a chemical compound with the molecular formula C15H21BrFNO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a fluorine atom attached to a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate typically involves the reaction of 2-bromo-4-fluorobenzyl alcohol with isobutyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl carbamates depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Uniqueness
tert-Butyl 2-bromo-4-fluorobenzyl(isobutyl)carbamate is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for halogen bonding, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrFNO2/c1-11(2)9-19(15(20)21-16(3,4)5)10-12-6-7-13(18)8-14(12)17/h6-8,11H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTFAWRMJWCUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=C(C=C1)F)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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